![molecular formula C17H18BrN3O2S B5139541 2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)
2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidin-4(3H)-ones involves catalytic four-component reactions using ketones, ethyl cyanoacetate, S8, and formamide, representing a green approach to synthesizing pharmacologically significant compounds with reduced catalyst loading and easy purification processes (Shi et al., 2018).
Molecular Structure Analysis
The crystal structure of related compounds has been determined, showing specific geometric configurations. For example, the crystal structure of a similar thieno[2,3-d]pyrimidin-4(3H)-one derivative was characterized by single-crystal X-ray diffraction, revealing the coplanar nature of the thienopyridine ring and its dihedral angles, providing insights into the molecular geometry and conformation (Liu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of thieno[2,3-d]pyrimidinones includes their interaction with nucleophilic reagents to produce various derivatives, demonstrating the compound's versatility in chemical transformations. For instance, the action of nucleophilic reagents on chloro derivatives of thieno[2,3-d]pyrimidinones led to the formation of methoxy-, alkylamino-, and dialkylamino-substituted derivatives, indicating a range of possible chemical modifications (Grinev & Kaplina, 1985).
Physical Properties Analysis
The physical properties, such as crystallography, of related compounds have been extensively studied. The detailed analysis of crystal packing, hydrogen bonding patterns, and overall molecular geometry contributes to understanding the compound's stability, solubility, and potential interactions with biological targets (Moser et al., 2005).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidinones include their reactivity towards various chemical reagents and conditions, leading to a diverse array of derivatives with potential pharmacological activities. For example, the synthesis and characterization of new 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-ones via the Gewald reaction, a tandem aza-Wittig reaction, and cyclization process illustrate the compound's chemical versatility and potential for further functionalization (Lu et al., 2012).
properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c1-21-6-5-10-13(8-21)24-17-14(10)16(22)19-15(20-17)9-3-4-12(23-2)11(18)7-9/h3-4,7,15,20H,5-6,8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLCTQAVFAQXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=C(C=C4)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one |
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